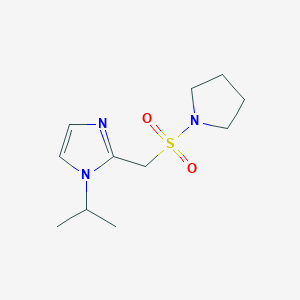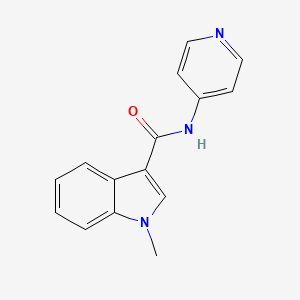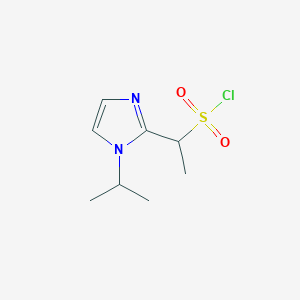
1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Isopropyl-1H-imidazol-2-yl)ethanesulfonyl chloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs and other applications .
Preparation Methods
The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonyl chloride involves several steps. One common method includes the reaction of 1-isopropyl-1H-imidazole with ethanesulfonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(1-Isopropyl-1H-imidazol-2-yl)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydroimidazole derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Isopropyl-1H-imidazol-2-yl)ethanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The imidazole ring can also interact with metal ions and other molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(1-Isopropyl-1H-imidazol-2-yl)ethanesulfonyl chloride can be compared with other imidazole derivatives such as:
1-(1-Methyl-1H-imidazol-2-yl)ethanesulfonyl chloride: Similar in structure but with a methyl group instead of an isopropyl group.
1-(1-Phenyl-1H-imidazol-2-yl)ethanesulfonyl chloride: Contains a phenyl group, which can influence its chemical and biological properties.
1-(1-Benzyl-1H-imidazol-2-yl)ethanesulfonyl chloride: Features a benzyl group, affecting its reactivity and applications.
Properties
Molecular Formula |
C8H13ClN2O2S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
1-(1-propan-2-ylimidazol-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClN2O2S/c1-6(2)11-5-4-10-8(11)7(3)14(9,12)13/h4-7H,1-3H3 |
InChI Key |
ABBNWLGFEMMWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C(C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B13951168.png)
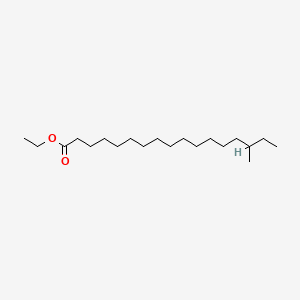
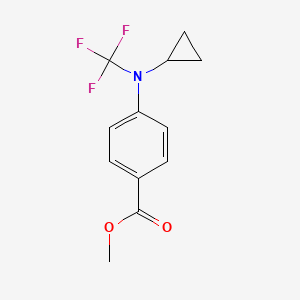
![Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B13951183.png)
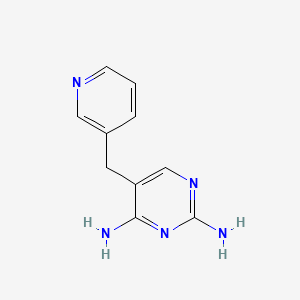
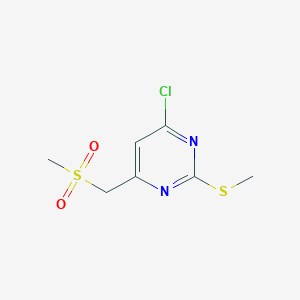
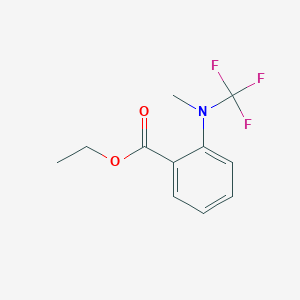
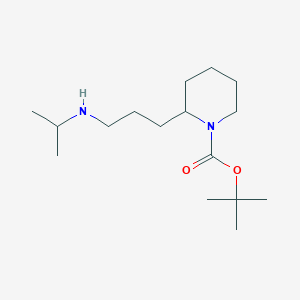
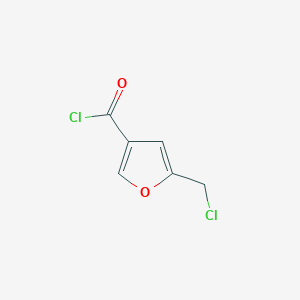
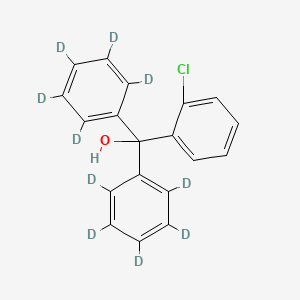
![2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13951235.png)
